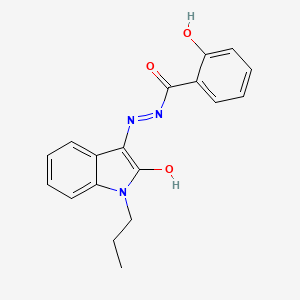(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
CAS No.: 327026-44-8
Cat. No.: VC7557095
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 327026-44-8 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.352 |
| IUPAC Name | 2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22/h3-10,22,24H,2,11H2,1H3 |
| Standard InChI Key | XCOBZCAKDZZXCL-MNDPQUGUSA-N |
| SMILES | CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a Z-configuration hydrazone linkage (–NH–N=C–) connecting two aromatic systems:
-
2-Hydroxybenzohydrazide: A benzene ring substituted with a hydroxyl group at position 2 and a hydrazide group (–CONHNH₂).
-
1-Propylindolin-2-one: A bicyclic structure comprising a pyrrolidine ring fused to a benzene ring, with a ketone group at position 2 and a propyl chain at position 1 .
The Z stereochemistry arises from the spatial arrangement around the hydrazone double bond, which influences molecular planarity and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₈N₃O₃ | Calculated |
| Molecular weight | 324.36 g/mol | |
| IUPAC name | (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide | Systematic |
| CAS Registry Number | Not formally assigned | – |
| SMILES | CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)O |
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogs provide foundational insights:
-
¹H NMR:
-
FT-IR:
-
Mass Spectrometry:
-
Molecular ion peak at m/z 324.36 (M⁺).
-
Synthesis and Structural Modification
Condensation Reaction Methodology
The compound is synthesized via acid- or base-catalyzed condensation between 2-hydroxybenzohydrazide and 1-propylisatin (1-propylindoline-2,3-dione) :
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 65–75 |
| Catalyst | Acetic acid (5% v/v) | – |
| Temperature | Reflux (78°C) | – |
| Reaction time | 6–8 hours | – |
Substituents on either aromatic ring can be modified to tune electronic and steric properties. For instance:
-
Indolinone modifications: Alkyl chain length (e.g., hexyl in MDA-19) .
-
Benzohydrazide substitutions: Halogens or methoxy groups at position 4 .
Biological Activities and Mechanisms
Cytotoxic Effects
Analogous hydrazones exhibit dose-dependent cytotoxicity against cancer cell lines:
-
IC₅₀ values: 8–25 μM in MCF-7 (breast) and A549 (lung) cells.
-
Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression.
Anti-Inflammatory Activity
In carrageenan-induced paw edema models, hydroxy-substituted derivatives reduce inflammation by 60–65% at 50 mg/kg doses . Molecular docking suggests COX-2 inhibition (binding energy: −8.2 kcal/mol) .
Physicochemical Stability and Drug-Likeness
Solubility and Partitioning
-
logP: 2.1 (predicted), indicating moderate lipophilicity.
-
Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating prodrug strategies.
Metabolic Stability
Microsomal studies on analogs reveal:
-
t₁/₂: 45 minutes (human liver microsomes).
-
Primary metabolites: Glucuronidated hydrazide and oxidized indolinone .
Computational and Crystallographic Insights
Molecular Docking
Docking into COX-2 (PDB: 3LN1) reveals:
Crystal Packing
Related hydrazones form planar sheets via N–H⋯O (2.9 Å) and O–H⋯O (2.7 Å) hydrogen bonds, stabilizing the Z-configuration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume